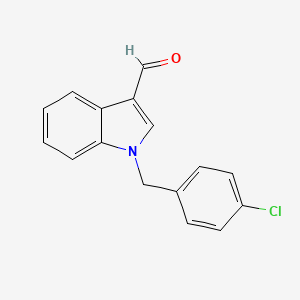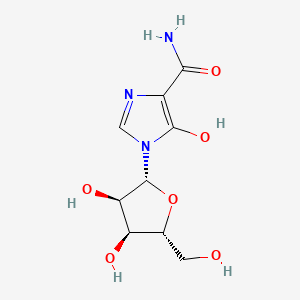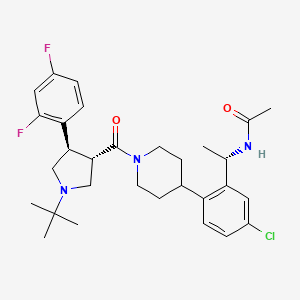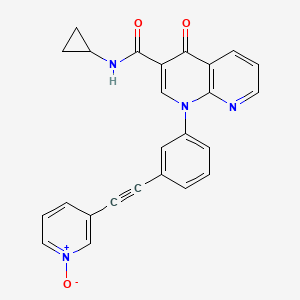
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound “1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely to be an organic compound consisting of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, attached to a 4-chlorobenzyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indole ring system, with the 4-chlorobenzyl group attached at the 1-position of the indole, and the aldehyde group at the 3-position .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions, particularly at the C3 position . The presence of the aldehyde group could make it a target for nucleophilic attack, leading to the formation of various products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could increase its density and boiling point compared to benzyl alcohol .Wissenschaftliche Forschungsanwendungen
Oncrasin-1: Comprehensive Analysis of Scientific Research Applications
Cancer Therapy Targeting K-Ras Mutations: Oncrasin-1 has been identified as a potent agent against tumors with K-Ras mutations. It induces apoptosis in tumor cells harboring the mutant K-Ras gene while sparing normal cells . This selective cytotoxicity makes it a promising candidate for targeted cancer therapy.
RNA Polymerase II Inhibition: Research has shown that Oncrasin-1 can inhibit RNA polymerase II, leading to decreased phosphorylation and suppression of RNA processing in general, particularly in K-Ras mutant cultures . This inhibition is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
PKCι Aggregation Induction: Oncrasin-1 treatment is associated with the induction of PKCι aggregation with splicing factors in the nucleus. This aggregation disrupts the association between PKCι and CDK9/Cyclin T1, which is essential for RNA polymerase II activity .
4. Development of Radiolabelled Oncrasin-1 for Imaging Efforts have been made to develop a radiolabelled form of Oncrasin-1 to enable in-vivo imaging of mutant KRAS expression in malignant tumors . This application could significantly enhance the diagnosis and monitoring of cancers with KRAS mutations.
Synthetic Lethality Screening: Oncrasin-1 was discovered through synthetic lethality screening, which identifies compounds that can kill cancer cells with specific genetic alterations . This approach can be used to find more compounds like Oncrasin-1 that have unique mechanisms of action against cancer cells.
Optimization of Antitumor Activity: Researchers have developed several analogues of Oncrasin-1 to optimize its antitumor activity. These analogues have been evaluated for their cytotoxic activity against normal human epithelial cells and K-Ras mutant tumor cells .
Wirkmechanismus
Target of Action
Oncrasin-1, also known as 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde or Oncrasin 1, is a small molecule that primarily targets the C-terminal domain of RNA polymerase II . This enzyme plays a crucial role in the transcription process, which is essential for the expression of genes within a cell .
Mode of Action
Oncrasin-1 interacts with its target by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II . This interaction leads to a decrease in RNA polymerase II activity, which in turn suppresses RNA processing in general . Additionally, Oncrasin-1 induces the abnormal aggregation of protein kinase C iota (PKCι) in the nucleus of sensitive cells .
Biochemical Pathways
The primary biochemical pathway affected by Oncrasin-1 is the RNA polymerase II transcription pathway . By inhibiting the activity of RNA polymerase II, Oncrasin-1 disrupts the transcription process, leading to a decrease in gene expression . This can have downstream effects on various cellular processes, including cell growth and proliferation .
Pharmacokinetics
It’s known that the compound has shown potent cytotoxic activity against k-ras mutant tumor cells , suggesting that it has sufficient bioavailability to exert its effects within these cells.
Result of Action
The primary result of Oncrasin-1’s action is the induction of apoptosis, or programmed cell death, in cells harboring mutant K-Ras . This is particularly notable in various human lung cancer cells with K-Ras mutations . The compound’s ability to selectively kill these cells while having minimal cytotoxic effects on normal cells highlights its potential as an anticancer agent .
Action Environment
The action of Oncrasin-1 is influenced by the genetic environment of the cells it targets. Specifically, it has shown specificity for cells with K-Ras mutations . This suggests that the presence of such mutations in the cellular environment significantly influences the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997062 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
75629-57-1 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oncrasin 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one](/img/structure/B1677218.png)
![3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1677219.png)

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)



![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
![3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole](/img/structure/B1677231.png)


![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)
